

Gas chromatography-mass spectrometry (GC-MS) analysis of Quinic acid

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Compound of Interest

Compound Name: Quinic acid

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Application Note & Protocol: GC-MS Analysis of Quinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative and qualitative analysis of **quininic acid** using gas chromatography-mass spectrometry (GC-MS). The protocol outlines sample preparation, derivatization, instrument parameters, and expected analytical performance.

Introduction

Quinic acid (quinoline-4-carboxylic acid) is a metabolite of quinine and a compound of interest in various fields, including pharmacology and metabolomics. Due to its low volatility and polar nature, direct analysis by GC-MS is not feasible. This protocol employs a robust two-step derivatization process involving methoximation followed by silylation to convert **quininic acid** into a volatile and thermally stable derivative suitable for GC-MS analysis. This method allows for sensitive and reliable quantification and identification of **quininic acid** in complex matrices.

Experimental Protocols

A liquid-liquid extraction (LLE) method is recommended for the extraction of **quininic acid** from aqueous samples such as plasma or urine.

- Materials:

- Ethyl acetate (HPLC grade)
- 6 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

- Protocol:

- To 1 mL of the sample in a glass tube, add an appropriate internal standard.
- Acidify the sample to a pH of approximately 1-2 by adding 50 μ L of 6 M HCl.
- Add 2 mL of ethyl acetate to the tube.
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
- Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic extracts.
- Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

A two-step derivatization process is employed to ensure complete and stable derivatization of **quininic acid**.[\[1\]](#)[\[2\]](#)

- Step 1: Methoximation
 - Prepare a solution of 40 mg/mL methoxyamine hydrochloride in pyridine.
 - Add 10 μ L of this solution to the dried sample extract.
 - Cap the vial tightly and incubate at 30°C for 90 minutes with gentle shaking.[1] This step protects carbonyl groups and prevents the formation of multiple derivatives.
- Step 2: Silylation
 - Following methoximation, add 90 μ L of N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).[1]
 - Cap the vial and incubate at 37°C for 30 minutes.[1][2] This reaction replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.
 - After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of the derivatized **quininic acid**.

Parameter	Setting
Gas Chromatograph	
GC System	Agilent 8890 GC or equivalent
Column	5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)
Inlet Mode	Splitless
Inlet Temperature	280°C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 70°C, hold for 1 min; ramp at 10°C/min to 320°C, hold for 5 min.
Mass Spectrometer	
MS System	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temp	150°C
Transfer Line Temp	280°C
Acquisition Mode	Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

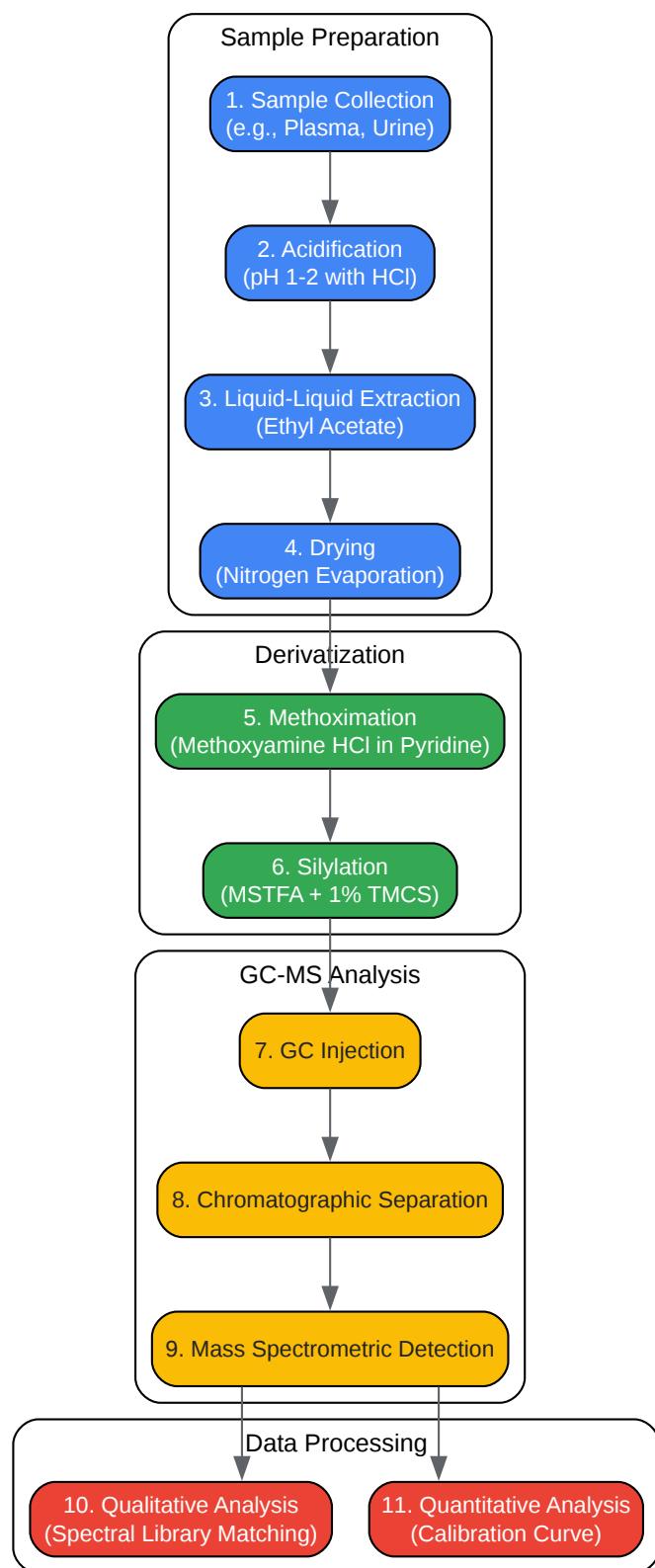
Data Presentation

For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of **quininic acid** standards that have undergone the same sample preparation and derivatization process. The following table summarizes representative quantitative data achievable with this method.

Parameter	Expected Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	10 - 50 ng/mL
Limit of Quantitation (LOQ)	50 - 150 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

The derivatization process results in the formation of a pentakis(trimethylsilyl) (5TMS) derivative of **quininic acid**. The mass spectrum will show a characteristic fragmentation pattern. The molecular weight of the derivatized molecule is increased by 72 atomic mass units (amu) for each TMS group added.

Visualizations

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Caption: Experimental workflow for the GC-MS analysis of **Quinic Acid**.

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References

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